molecular formula C23H22N2O4S B11230989 7-methyl-4-[(4-methylphenyl)sulfonyl]-N-phenyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

7-methyl-4-[(4-methylphenyl)sulfonyl]-N-phenyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11230989
M. Wt: 422.5 g/mol
InChI Key: OTJLAQLGJWLSAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-METHYL-4-(4-METHYLBENZENESULFONYL)-N-PHENYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-METHYL-4-(4-METHYLBENZENESULFONYL)-N-PHENYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methylbenzenesulfonyl chloride with an appropriate amine, followed by cyclization and subsequent functionalization to introduce the benzoxazine ring . The reaction conditions often require the use of strong acids or bases as catalysts, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial to achieve consistent product quality. Additionally, purification steps, such as recrystallization or chromatography, are employed to isolate the desired compound from reaction by-products .

Chemical Reactions Analysis

Types of Reactions

7-METHYL-4-(4-METHYLBENZENESULFONYL)-N-PHENYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

7-METHYL-4-(4-METHYLBENZENESULFONYL)-N-PHENYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-METHYL-4-(4-METHYLBENZENESULFONYL)-N-PHENYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-METHYL-4-(4-METHYLBENZENESULFONYL)-N-PHENYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE stands out due to its specific structural features, such as the presence of both benzoxazine and sulfonyl groups, which confer unique chemical and biological properties. These features make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H22N2O4S

Molecular Weight

422.5 g/mol

IUPAC Name

7-methyl-4-(4-methylphenyl)sulfonyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C23H22N2O4S/c1-16-8-11-19(12-9-16)30(27,28)25-15-22(23(26)24-18-6-4-3-5-7-18)29-21-14-17(2)10-13-20(21)25/h3-14,22H,15H2,1-2H3,(H,24,26)

InChI Key

OTJLAQLGJWLSAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=CC(=C3)C)C(=O)NC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.